molecular formula C22H23ClO11 B1679552 Peonidin 3-monoglucoside CAS No. 6906-39-4

Peonidin 3-monoglucoside

Cat. No.: B1679552
CAS No.: 6906-39-4
M. Wt: 498.9 g/mol
InChI Key: VDTNZDSOEFSAIZ-VXZFYHBOSA-N
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Mechanism of Action

Target of Action

Peonidin 3-O-glucoside, an anthocyanin, primarily targets oxidative stress and inflammation in cells . It interacts with reactive oxygen species (ROS) and superoxide anions, which are key players in oxidative stress . It also interacts with the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism .

Mode of Action

Peonidin 3-O-glucoside exerts its effects by inhibiting the excessive production of ROS and superoxide anions, thereby reducing oxidative stress . It also increases glutathione levels and enhances the activities of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and catalase (CAT) . Furthermore, it interacts with PPARα, possibly activating PPARα-mediated peroxisomal lipid oxidation .

Biochemical Pathways

Peonidin 3-O-glucoside affects several biochemical pathways. It upregulates transcription factor EB (TFEB)-mediated lysosomal function, which plays a crucial role in cellular clearance processes . It also activates the PPARα-mediated peroxisomal lipid oxidation pathway, which is essential for the breakdown of fatty acids .

Pharmacokinetics

Anthocyanins, in general, are known to be water-soluble and can undergo glycosylation, attaching a sugar moiety such as glucose, fructose, mannose, or other similar sugars . This could potentially affect their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of peonidin 3-O-glucoside results in significant reduction of lipid accumulation in cells, particularly in a nonalcoholic fatty liver disease (NAFLD) cell model . It also alleviates inflammation and improves the depletion of mitochondrial content and damage of the mitochondrial electron transfer chain developed concomitantly in the cell model . Moreover, it has been investigated for its potential to inhibit tumor cell growth and reduce metastasis of lung cancer cells .

Action Environment

The action of peonidin 3-O-glucoside can be influenced by various environmental factors. For instance, the presence of a glucose molecule within the structures formed by anthocyanidin reduces their ability to bind to proteins This could potentially affect the compound’s efficacy and stability

Preparation Methods

Peonidin 3-O-glucoside (chloride) can be synthesized through several methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H/t17-,18-,19+,20-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTNZDSOEFSAIZ-VXZFYHBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40219119
Record name Peonidin 3-monoglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-39-4
Record name Glucopeonidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Peonidin 3-monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peonidin 3-monoglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40219119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PEONIDIN 3-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3419IIT8I0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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